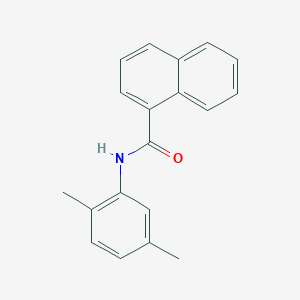
9-Benzyl-N,N-diethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-N,N-diethyl-9H-purin-6-amine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This compound is characterized by a purine ring substituted with a benzyl group at the 9-position and diethylamine groups at the N,N-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-N,N-diethyl-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 9H-purin-6-amine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with diethylamine under similar conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-N,N-diethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or diethylamine groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted purine derivatives with different alkyl or aryl groups.
Scientific Research Applications
9-Benzyl-N,N-diethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-Benzyl-N,N-diethyl-9H-purin-6-amine involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. The compound can inhibit or activate these enzymes, leading to changes in the levels of purine nucleotides. This modulation affects various cellular processes, including DNA and RNA synthesis, cell division, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9H-purin-6-amine
- N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine
- 9-Benzyl-N,N-dimethyl-9H-purin-6-amine
Uniqueness
9-Benzyl-N,N-diethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethylamine groups enhances its solubility and reactivity compared to other similar compounds. Additionally, the benzyl group at the 9-position provides steric hindrance, affecting its interaction with molecular targets and influencing its overall activity.
Properties
CAS No. |
64456-05-9 |
|---|---|
Molecular Formula |
C16H19N5 |
Molecular Weight |
281.36 g/mol |
IUPAC Name |
9-benzyl-N,N-diethylpurin-6-amine |
InChI |
InChI=1S/C16H19N5/c1-3-20(4-2)15-14-16(18-11-17-15)21(12-19-14)10-13-8-6-5-7-9-13/h5-9,11-12H,3-4,10H2,1-2H3 |
InChI Key |
PVFCKJFBWMIWEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
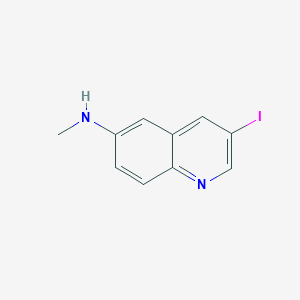
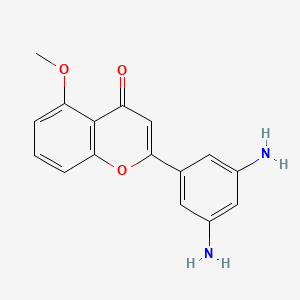
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)
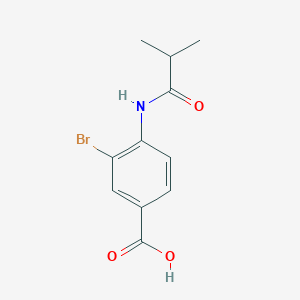

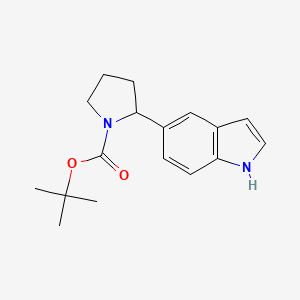

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)
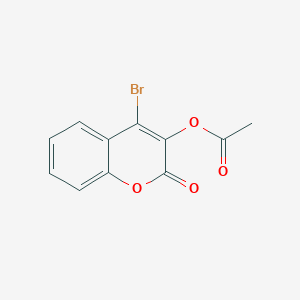

![5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)

